4-benzoyl-N-[2-(4-{4-[4-(4-benzoylbenzamido)-1,3-thiazol-2-yl]phenoxy}phenyl)-1,3-thiazol-4-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-benzoyl-N-[2-(4-{4-[4-(4-benzoylbenzamido)-1,3-thiazol-2-yl]phenoxy}phenyl)-1,3-thiazol-4-yl]benzamide is a complex organic compound with a molecular formula of C46H30N4O5S2 and a molecular weight of 782.89
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzoyl-N-[2-(4-{4-[4-(4-benzoylbenzamido)-1,3-thiazol-2-yl]phenoxy}phenyl)-1,3-thiazol-4-yl]benzamide typically involves multi-step organic reactions. The process starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common reagents used in these reactions include benzoyl chloride, thiazole derivatives, and phenoxy compounds .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
4-benzoyl-N-[2-(4-{4-[4-(4-benzoylbenzamido)-1,3-thiazol-2-yl]phenoxy}phenyl)-1,3-thiazol-4-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the benzoyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction can lead to the formation of alcohols or amines .
Scientific Research Applications
4-benzoyl-N-[2-(4-{4-[4-(4-benzoylbenzamido)-1,3-thiazol-2-yl]phenoxy}phenyl)-1,3-thiazol-4-yl]benzamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-benzoyl-N-[2-(4-{4-[4-(4-benzoylbenzamido)-1,3-thiazol-2-yl]phenoxy}phenyl)-1,3-thiazol-4-yl]benzamide involves its interaction with specific molecular targets and pathways. The thiazole rings in the compound are known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
4-benzoylbenzoyl derivatives: Compounds with similar benzoyl groups.
Thiazole derivatives: Compounds containing thiazole rings, such as sulfathiazole and ritonavir.
Uniqueness
The uniqueness of 4-benzoyl-N-[2-(4-{4-[4-(4-benzoylbenzamido)-1,3-thiazol-2-yl]phenoxy}phenyl)-1,3-thiazol-4-yl]benzamide lies in its complex structure, which combines multiple benzoyl groups and thiazole rings. This unique combination provides the compound with distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
4-benzoyl-N-[2-[4-[4-[4-[(4-benzoylbenzoyl)amino]-1,3-thiazol-2-yl]phenoxy]phenyl]-1,3-thiazol-4-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H30N4O5S2/c51-41(29-7-3-1-4-8-29)31-11-15-33(16-12-31)43(53)47-39-27-56-45(49-39)35-19-23-37(24-20-35)55-38-25-21-36(22-26-38)46-50-40(28-57-46)48-44(54)34-17-13-32(14-18-34)42(52)30-9-5-2-6-10-30/h1-28H,(H,47,53)(H,48,54) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNTIFRMPVJBEMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=CSC(=N3)C4=CC=C(C=C4)OC5=CC=C(C=C5)C6=NC(=CS6)NC(=O)C7=CC=C(C=C7)C(=O)C8=CC=CC=C8 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H30N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
782.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.